molecular formula C27H26N4O5 B5471660 4-(3,4-DIMETHOXYPHENYL)-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

4-(3,4-DIMETHOXYPHENYL)-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

Cat. No.: B5471660
M. Wt: 486.5 g/mol
InChI Key: MBISPRNHWGVUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-DIMETHOXYPHENYL)-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound that belongs to the class of quinolinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIMETHOXYPHENYL)-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyridazines, which undergo condensation, cyclization, and functional group modifications under controlled conditions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular processes. Its potential bioactivity makes it a candidate for drug discovery and development.

Medicine

Medicinal applications include its use as a lead compound for the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The compound’s structure allows it to fit into specific binding sites, thereby influencing the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinolinediones: Compounds with similar core structures but different substituents.

    Pyridazinones: Compounds with a pyridazine ring and various functional groups.

Uniqueness

The uniqueness of 4-(3,4-DIMETHOXYPHENYL)-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-1-[(6-oxo-3-phenyl-1H-pyridazin-4-yl)amino]-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5/c1-35-22-12-11-17(13-23(22)36-2)18-14-25(34)31(20-9-6-10-21(32)26(18)20)30-19-15-24(33)28-29-27(19)16-7-4-3-5-8-16/h3-5,7-8,11-13,15,18H,6,9-10,14H2,1-2H3,(H2,28,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBISPRNHWGVUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C3=C2C(=O)CCC3)NC4=CC(=O)NN=C4C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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